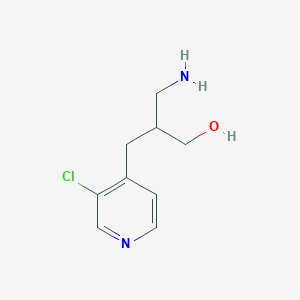![molecular formula C18H17FN4O3S B2718791 Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate CAS No. 861211-24-7](/img/structure/B2718791.png)
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyrimidinyl group, and a methoxyphenyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of this compound is not provided in the available literature.科学的研究の応用
Synthetic Pathways and Chemical Transformations
The compound Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate and related chemicals have been extensively studied for their synthetic pathways and potential in creating diverse chemical structures. For instance, the synthesis of thiazole and pyrimidine derivatives has been explored, revealing their utility in producing compounds with potential biological activities. Ethyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a similar compound, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the versatility of these chemical frameworks in synthetic organic chemistry (Žugelj et al., 2009).
Antimicrobial and Antioxidant Properties
Several derivatives of thiazole and pyrimidine have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies suggest that the structural motifs present in this compound could be leveraged to develop compounds with significant biological properties. For example, new thiazolo[5,4-d]pyrimidines exhibited molluscicidal properties, indicating their potential use in addressing schistosomiasis and related diseases (El-bayouki & Basyouni, 1988).
Anticancer Activities
Research into the anticancer properties of thiazole and pyrimidine derivatives has revealed promising results. Compounds containing these structures have been tested for cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer cells. This indicates the potential of this compound derivatives as leads in the development of new anticancer agents (Hassan et al., 2015).
Novel Synthetic Approaches
Innovative synthetic approaches involving this compound derivatives have been developed to create complex molecules. These methodologies offer efficient routes to synthesize compounds with enhanced biological and physicochemical properties. For instance, microwave-assisted synthesis has been employed to generate thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities, highlighting the compound's role in facilitating the discovery of new therapeutic agents (Youssef & Amin, 2012).
作用機序
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can bind with high affinity to their targets, leading to various changes in cellular processes . For instance, some thiazole compounds have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of influenza A and Coxsackie B4 viruses .
Result of Action
Similar compounds have been found to have a variety of effects, such as causing dna double-strand breaks and cell death , and inhibiting the replication of certain viruses .
特性
IUPAC Name |
ethyl 2-[[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-4-26-16(24)13-9-27-18(21-13)23-17-20-8-10(2)15(22-17)11-5-6-14(25-3)12(19)7-11/h5-9H,4H2,1-3H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYNNJKAIWUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=C(C(=N2)C3=CC(=C(C=C3)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2718711.png)

![6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718715.png)

![N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2718719.png)

![4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2718721.png)
![N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2718722.png)

![Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718726.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2718727.png)
